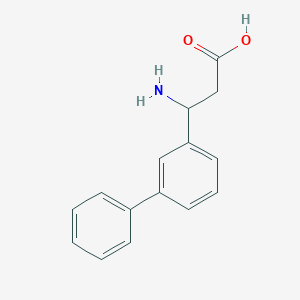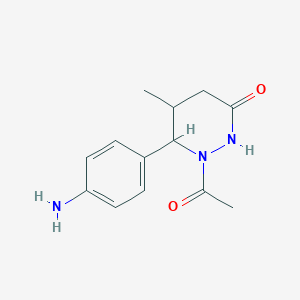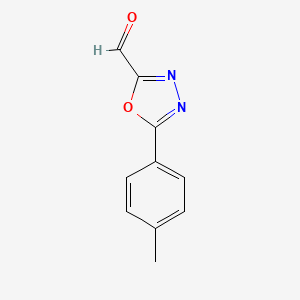
2-(3,5-Difluorophenyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Difluorophenyl)pyrazine is a heterocyclic aromatic compound that features a pyrazine ring substituted with a 3,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Difluorophenyl)pyrazine typically involves the Suzuki–Miyaura coupling reaction. This method is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Difluorophenyl)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazine oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in polar solvents such as ethanol or water.
Major Products:
Oxidation: Pyrazine oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Amino or thiol-substituted pyrazines.
Scientific Research Applications
2-(3,5-Difluorophenyl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
- 2-(3,5-Difluorophenyl)pyridine
- 2-(3,5-Difluorophenyl)benzene
- 2-(3,5-Difluorophenyl)quinoxaline
Comparison: 2-(3,5-Difluorophenyl)pyrazine is unique due to its pyrazine ring, which imparts distinct electronic and steric properties compared to similar compounds with different heterocyclic or aromatic rings. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C10H6F2N2 |
|---|---|
Molecular Weight |
192.16 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)pyrazine |
InChI |
InChI=1S/C10H6F2N2/c11-8-3-7(4-9(12)5-8)10-6-13-1-2-14-10/h1-6H |
InChI Key |
INCQAJPFRHRFSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(3,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B14858580.png)
![(8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B14858582.png)

![3-[1-(4-bromophenyl)-1H-1,2,3,4-tetraazol-5-yl]-1,1,1-trifluoro-4-morpholinobut-3-en-2-one](/img/structure/B14858594.png)
![5-Methyl-2,6,7,12-tetrazatricyclo[7.5.0.03,7]tetradeca-1(9),2,4-trien-8-one](/img/structure/B14858596.png)


![N-[2-(Acetylamino)-6-(chloromethyl)pyridin-4-YL]acetamide](/img/structure/B14858610.png)

![[2-Amino-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14858625.png)
![4,4,5,5-Tetramethyl-2-[4-(4-propylcyclohexyl)cyclohexen-1-yl]-1,3,2-dioxaborolane](/img/structure/B14858629.png)

![[2-(Dibenzylamino)pyrimidin-5-YL]boronic acid](/img/structure/B14858642.png)
